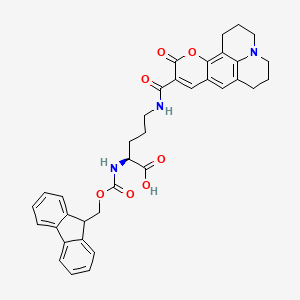

Fmoc-L-Orn(C343)-OH

Description

These derivatives are critical in peptide synthesis, particularly for introducing functional handles (e.g., azides for click chemistry) or protecting reactive amino groups during solid-phase peptide synthesis (SPPS) .

Ornithine (Orn) is a non-proteinogenic amino acid with a side-chain amine that requires protection to prevent undesired reactions during peptide assembly. The Fmoc group is widely used for α-amine protection due to its stability under acidic conditions and selective removal under basic conditions (e.g., piperidine in DMF) .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H35N3O7/c40-33(28-19-22-18-21-8-6-16-39-17-7-13-27(31(21)39)32(22)46-35(28)43)37-15-5-14-30(34(41)42)38-36(44)45-20-29-25-11-3-1-9-23(25)24-10-2-4-12-26(24)29/h1-4,9-12,18-19,29-30H,5-8,13-17,20H2,(H,37,40)(H,38,44)(H,41,42)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBRHDMKSDVFIW-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CCCN3C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CCCN3C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Orn(C343)-OH typically involves the following steps:

Protection of the Ornithine Amino Group: The amino group of ornithine is protected using the Fmoc group. This is achieved by reacting ornithine with Fmoc-chloride in the presence of a base such as sodium carbonate.

Coumarin Derivatization: The protected ornithine is then reacted with a coumarin derivative (C343) to introduce the chromophore.

Industrial Production Methods: Industrial production of Fmoc-L-Orn(C343)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Types of Reactions:

Substitution Reactions: Fmoc-L-Orn(C343)-OH can undergo substitution reactions where the Fmoc group is removed under basic conditions (e.g., piperidine) to expose the free amino group for further peptide coupling.

Coupling Reactions: The exposed amino group can participate in peptide bond formation using coupling reagents like DIC and HOBt.

Common Reagents and Conditions:

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Peptide Coupling: DIC and HOBt in DMF are used for coupling reactions.

Major Products:

Scientific Research Applications

Fmoc-L-Orn(C343)-OH has diverse applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of fluorescently labeled peptides.

Fluorescence Studies: The coumarin chromophore allows for the study of peptide interactions and dynamics using fluorescence spectroscopy.

Drug Delivery: Research explores its potential in targeted drug delivery systems due to its fluorescent properties.

Biological Imaging: It is used in imaging studies to track peptide localization and interactions within biological systems.

Mechanism of Action

The mechanism of action of Fmoc-L-Orn(C343)-OH is primarily related to its role in peptide synthesis and fluorescence studies:

Peptide Synthesis: The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions.

Fluorescence: The coumarin chromophore absorbs light and emits fluorescence, allowing for the detection and study of peptides in various environments.

Comparison with Similar Compounds

Structural and Functional Differences

The primary distinction among Fmoc-L-Orn derivatives lies in their side-chain modifications, which dictate their applications in peptide chemistry. Below is a comparative analysis of key analogues:

Key Observations:

Boc vs. N3 :

- Fmoc-L-Orn(Boc)-OH is favored for its compatibility with Fmoc-SPPS and stability during iterative coupling steps. It is widely used in antibiotic peptides (e.g., relacidines) to enhance stability and simplify purification .

- Fmoc-L-Orn(N3)-OH enables bioorthogonal CuAAC reactions, facilitating macrocyclization (e.g., triazole-stapled peptides) to stabilize α-helical structures critical for inhibiting protein-protein interactions (e.g., BCL9/β-catenin) .

Orthogonal Protection :

Solubility and Handling:

- Stability : Boc groups are stable under basic Fmoc deprotection conditions (piperidine/DMF), whereas azides require inert atmospheres to prevent premature cycloaddition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.